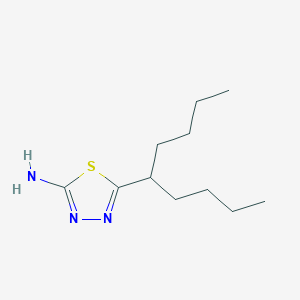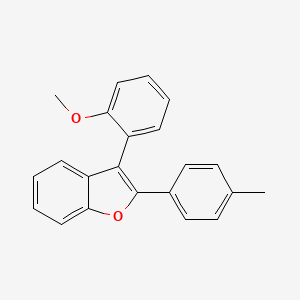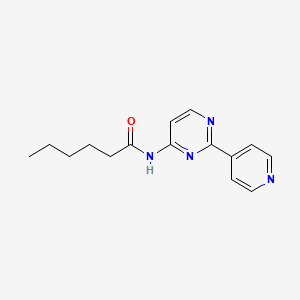
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide typically involves the formation of the pyridine and pyrimidine rings, followed by the introduction of the hexanamide group. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the pyridine ring. The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diaminopyrimidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their ability to phosphorylate substrates . The exact pathways involved depend on the specific target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds have similar structures but differ in the position of the pyridine ring and the nature of the amide group.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine ring, offering different biological activities and applications.
Pyrido[3,4-g]quinazolines: These compounds have a quinazoline ring fused to the pyridine ring, providing unique properties and potential as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of pyridine, pyrimidine, and hexanamide groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61310-42-7 |
|---|---|
Molekularformel |
C15H18N4O |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N-(2-pyridin-4-ylpyrimidin-4-yl)hexanamide |
InChI |
InChI=1S/C15H18N4O/c1-2-3-4-5-14(20)18-13-8-11-17-15(19-13)12-6-9-16-10-7-12/h6-11H,2-5H2,1H3,(H,17,18,19,20) |
InChI-Schlüssel |
KMODMELPUBASHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

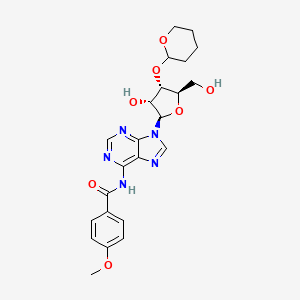
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

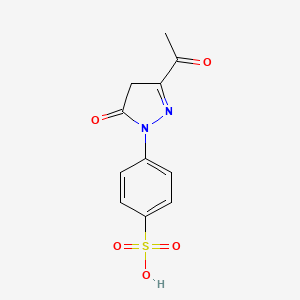
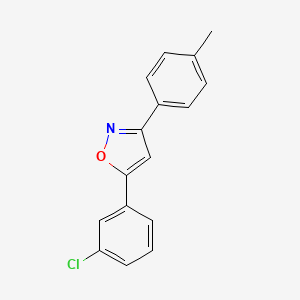
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)

